molecular formula C14H18O B13775709 1-[4-(2-Methyl-2-pentenyl)phenyl]ethan-1-one CAS No. 94386-46-6

1-[4-(2-Methyl-2-pentenyl)phenyl]ethan-1-one

Cat. No.: B13775709
CAS No.: 94386-46-6
M. Wt: 202.29 g/mol
InChI Key: JYKPODDVWQNCRG-VZUCSPMQSA-N
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Description

1-[4-(2-Methyl-2-pentenyl)phenyl]ethan-1-one is an organic compound with the molecular formula C14H18O It is characterized by a phenyl ring substituted with a 2-methyl-2-pentenyl group and an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-Methyl-2-pentenyl)phenyl]ethan-1-one typically involves the alkylation of a phenyl ethanone derivative with a 2-methyl-2-pentenyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Methyl-2-pentenyl)phenyl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-[4-(2-Methyl-2-pentenyl)phenyl]ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(2-Methyl-2-pentenyl)phenyl]ethan-1-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(2-Methylpent-2-enyl)phenyl]ethanone
  • 1-[4-(2-Ethylhexyl)oxy)phenyl]ethan-1-one
  • 1-[4-(2-Phenylthio)ethoxy)phenyl]ethan-1-one

Uniqueness

1-[4-(2-Methyl-2-pentenyl)phenyl]ethan-1-one is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties

Properties

CAS No.

94386-46-6

Molecular Formula

C14H18O

Molecular Weight

202.29 g/mol

IUPAC Name

1-[4-[(E)-2-methylpent-2-enyl]phenyl]ethanone

InChI

InChI=1S/C14H18O/c1-4-5-11(2)10-13-6-8-14(9-7-13)12(3)15/h5-9H,4,10H2,1-3H3/b11-5+

InChI Key

JYKPODDVWQNCRG-VZUCSPMQSA-N

Isomeric SMILES

CC/C=C(\C)/CC1=CC=C(C=C1)C(=O)C

Canonical SMILES

CCC=C(C)CC1=CC=C(C=C1)C(=O)C

Origin of Product

United States

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